molecular formula C14H12N6O2 B2599014 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide CAS No. 1428355-72-9

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide

Cat. No.: B2599014
CAS No.: 1428355-72-9
M. Wt: 296.29
InChI Key: DWNVDWQVIHDUQU-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Construction of the Pyridazine Ring: The pyrazole derivative can then be reacted with a suitable dicarbonyl compound to form the pyridazine ring.

    Coupling with Pyridine: The pyridazine-pyrazole intermediate is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

    Final Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings.

    Reduction: Reduction reactions can target the nitrogens in the heterocyclic rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrazole and pyridazine rings.

    Reduction Products: Reduced forms of the heterocyclic rings.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide
  • 2-((6-(1H-triazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide

Uniqueness

Compared to similar compounds, 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide may exhibit unique biological activities due to the presence of the pyrazole ring. This ring can influence the compound’s binding affinity and specificity for its molecular targets, potentially leading to distinct pharmacological profiles.

Properties

IUPAC Name

2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2/c21-13(17-11-3-1-6-15-9-11)10-22-14-5-4-12(18-19-14)20-8-2-7-16-20/h1-9H,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNVDWQVIHDUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)COC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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